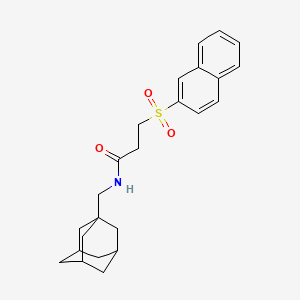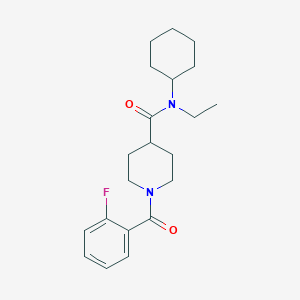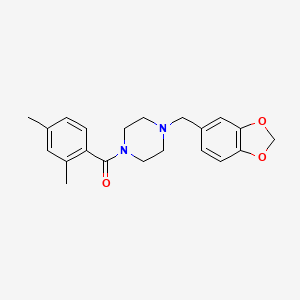
N-(1-adamantylmethyl)-3-(2-naphthylsulfonyl)propanamide
説明
N-(1-adamantylmethyl)-3-(2-naphthylsulfonyl)propanamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. P2X7 receptors are found in immune cells and are involved in the regulation of inflammatory responses. A-438079 has been shown to have potential therapeutic applications in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
作用機序
N-(1-adamantylmethyl)-3-(2-naphthylsulfonyl)propanamide acts as a selective antagonist of the P2X7 receptor, which is expressed in immune cells such as macrophages and microglia. Activation of the P2X7 receptor can lead to the release of pro-inflammatory cytokines and chemokines, as well as the formation of reactive oxygen species, which can contribute to tissue damage and inflammation. By blocking the P2X7 receptor, N-(1-adamantylmethyl)-3-(2-naphthylsulfonyl)propanamide can inhibit these effects and reduce inflammation.
Biochemical and physiological effects:
N-(1-adamantylmethyl)-3-(2-naphthylsulfonyl)propanamide has been shown to have a number of biochemical and physiological effects in immune cells. In vitro studies have demonstrated that N-(1-adamantylmethyl)-3-(2-naphthylsulfonyl)propanamide can inhibit the activation of the inflammasome, a protein complex involved in the production of pro-inflammatory cytokines. N-(1-adamantylmethyl)-3-(2-naphthylsulfonyl)propanamide has also been shown to reduce the production of reactive oxygen species and the release of chemokines in immune cells. In vivo studies have demonstrated that N-(1-adamantylmethyl)-3-(2-naphthylsulfonyl)propanamide can reduce inflammation and tissue damage in animal models of rheumatoid arthritis and multiple sclerosis.
実験室実験の利点と制限
N-(1-adamantylmethyl)-3-(2-naphthylsulfonyl)propanamide has several advantages as a tool for studying the P2X7 receptor and its role in inflammation. It is a selective antagonist of the P2X7 receptor, which means that it does not affect other receptors or signaling pathways. It is also relatively stable and can be used in a wide range of experimental conditions. However, there are also some limitations to the use of N-(1-adamantylmethyl)-3-(2-naphthylsulfonyl)propanamide. It can be difficult to achieve complete inhibition of the P2X7 receptor, and there may be off-target effects at higher concentrations.
将来の方向性
There are several potential future directions for research on N-(1-adamantylmethyl)-3-(2-naphthylsulfonyl)propanamide and its therapeutic applications. One area of interest is the use of N-(1-adamantylmethyl)-3-(2-naphthylsulfonyl)propanamide in combination with other anti-inflammatory agents, such as nonsteroidal anti-inflammatory drugs (NSAIDs) or corticosteroids. Another area of interest is the development of more potent and selective P2X7 receptor antagonists. Finally, there is also interest in exploring the potential of N-(1-adamantylmethyl)-3-(2-naphthylsulfonyl)propanamide for the treatment of other inflammatory diseases, such as asthma and inflammatory bowel disease.
科学的研究の応用
N-(1-adamantylmethyl)-3-(2-naphthylsulfonyl)propanamide has been extensively studied in vitro and in vivo for its potential therapeutic applications. In vitro studies have shown that N-(1-adamantylmethyl)-3-(2-naphthylsulfonyl)propanamide can inhibit the release of pro-inflammatory cytokines and chemokines in immune cells, suggesting that it may have anti-inflammatory effects. In vivo studies have demonstrated that N-(1-adamantylmethyl)-3-(2-naphthylsulfonyl)propanamide can reduce inflammation and tissue damage in animal models of rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
N-(1-adamantylmethyl)-3-naphthalen-2-ylsulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO3S/c26-23(25-16-24-13-17-9-18(14-24)11-19(10-17)15-24)7-8-29(27,28)22-6-5-20-3-1-2-4-21(20)12-22/h1-6,12,17-19H,7-11,13-16H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMZNAIDZLZXKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)CCS(=O)(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-(1-Adamantylmethyl)-3-(2-naphthylsulfonyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4751631.png)
![2-(4-bromo-2-chlorophenoxy)-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylacetamide](/img/structure/B4751643.png)

![5-chloro-N-{4-[(diethylamino)sulfonyl]phenyl}-2-methoxybenzamide](/img/structure/B4751655.png)
![2-{[(5-methyl-2-furyl)methylene]amino}-N-[2-(trifluoromethyl)phenyl]-3-thiophenecarboxamide](/img/structure/B4751656.png)

![1-(3,4-dichlorophenyl)-4-[(3,4-difluorophenyl)sulfonyl]piperazine](/img/structure/B4751663.png)

![ethyl 2-[({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4751682.png)
![4-{[6-methoxy-2-(phenylthio)-3-quinolinyl]methylene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B4751685.png)
![8-ethoxy-4,4-dimethyl-5-(3-nitrobenzoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4751692.png)
![N-(2,3-dichlorophenyl)-2-[(4,5-diisopropyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4751693.png)
![N-(2-{5-[(2-amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-2-fluorobenzamide](/img/structure/B4751699.png)
